(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
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Description
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H14ClFN2OS and its molecular weight is 348.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Characterization
One study detailed the synthesis and spectral characterization of novel compounds, including their density functional theory (DFT) calculations and molecular docking studies to understand their antibacterial activity. The researchers synthesized compounds and characterized them using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. DFT calculations helped in investigating the equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound. The molecular docking study was carried out to aid in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).
Crystal Structure Analysis
Another research focused on the crystal structure of a substituted thiophene compound, highlighting thiophene's importance in material science and pharmaceuticals. The study reported on the synthesis, crystal structure, and the wide spectrum of biological activities exhibited by substituted thiophenes, which include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicide activities (Nagaraju et al., 2018).
Facile Synthesis of Derivatives
Research on the facile and convenient synthesis of new derivatives incorporating a thieno[2,3-b]-thiophene moiety via versatile, readily accessible intermediates was also identified. This work showcases the methods for creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Mabkhot, Kheder, & Al-Majid, 2010).
Antioxidant Activity Studies
Another study involved the synthesis and antioxidant activity of new thiazole analogues possessing urea, thiourea, and selenourea functionality. The research highlighted the nucleophilic addition reaction for synthesizing these derivatives and their in vitro antioxidant activity, contributing to the development of new antioxidant agents (Reddy et al., 2015).
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-14-7-3-1-5-12(14)11-23-17-20-9-10-21(17)16(22)13-6-2-4-8-15(13)19/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGTZFBTNQQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.